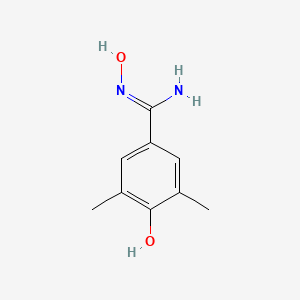

N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide

Descripción general

Descripción

N,4-Dihydroxy-3,5-dimethylbenzenecarboximidamide is a chemical compound used as a reactant in trifluoromethyl substitution . It provides a global protective effect against hepatic metabolism of picornavirus inhibitor WIN 54954 analogs .

Molecular Structure Analysis

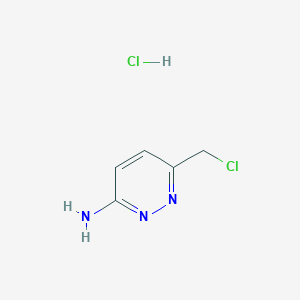

The molecular formula of N,4-Dihydroxy-3,5-dimethylbenzenecarboximidamide is C9H12N2O2. Its molecular weight is 180.2 g/mol. The detailed molecular structure is not available in the retrieved information.Chemical Reactions Analysis

N,4-Dihydroxy-3,5-dimethylbenzenecarboximidamide is used in trifluoromethyl substitution reactions . It provides a global protective effect against hepatic metabolism of picornavirus inhibitor WIN 54954 analogs . The detailed chemical reactions are not available in the retrieved information.Aplicaciones Científicas De Investigación

Cardiac and Pulmonary Applications

One study explored the therapeutic effects of a calcium channel blocker on chronic pulmonary hypertension in rats, highlighting its potential for treating cardiovascular diseases. This research showed that the drug reduced pulmonary arterial pressure and pulmonary resistance, indicating its effectiveness in managing pulmonary hypertension without influencing endothelin levels. The study suggests that such compounds might have applications in cardiovascular research and treatment (Li et al., 2002).

Neurochemistry and Psychopharmacology

Another study focused on the effects of 5-MeO-DMT, a compound with hallucinogenic properties, on cortical function in rats. While not directly related to N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide, this research is relevant for understanding the impact of psychoactive substances on the brain. The study found that 5-MeO-DMT disrupts cortical activity and reduces the power of low-frequency cortical oscillations, with antipsychotic drugs able to reverse these effects. This suggests potential applications in researching the neurobiological basis of hallucinations and developing new antipsychotic medications (Riga et al., 2014).

Cancer Research

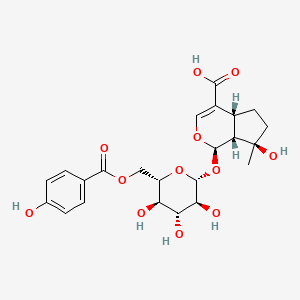

Research on the metabolism of echinacoside, a phenylethanoid glycoside with antioxidative and neuroprotective properties, in rats revealed its phase II metabolites in bile, providing insights into its metabolic pathways. This study contributes to understanding how natural compounds like echinacoside are processed in the body and their potential therapeutic applications, including in cancer treatment (Jia et al., 2009).

Propiedades

IUPAC Name |

N',4-dihydroxy-3,5-dimethylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-5-3-7(9(10)11-13)4-6(2)8(5)12/h3-4,12-13H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSHQFVAOQWNAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1O)C)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,4-dihydroxy-3,5-dimethylbenzenecarboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethoxy}ethanol](/img/structure/B1436436.png)

![4-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzoic acid](/img/structure/B1436437.png)

![4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride](/img/structure/B1436450.png)

![Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid](/img/structure/B1436452.png)

![5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1436454.png)

![(8R,9S,10R,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-4,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1436455.png)

amine hydrochloride](/img/structure/B1436456.png)

![{1,9-Dioxaspiro[5.5]undecan-4-yl}methanamine hydrochloride](/img/structure/B1436458.png)